molecular formula C28H18O9 B8234409 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No.: B8234409
M. Wt: 498.4 g/mol
InChI Key: LJTWTCSRBAACGU-UHFFFAOYSA-N
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Description

4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS: 1570096-83-1) is a tetracarboxylic acid featuring two biphenyl units connected by an oxygen bridge, with carboxylic acid groups at the 3,5-positions of each biphenyl ring. Its molecular formula is C₂₈H₁₈O₉, and it has a molecular weight of 498.44 g/mol . This compound is primarily used in metal-organic framework (MOF) synthesis due to its rigid, symmetrical structure, which facilitates the formation of porous materials with high thermal and chemical stability .

Properties

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)phenoxy]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O9/c29-25(30)19-9-17(10-20(13-19)26(31)32)15-1-5-23(6-2-15)37-24-7-3-16(4-8-24)18-11-21(27(33)34)14-22(12-18)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTWTCSRBAACGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Ether Skeleton Construction

The central challenge lies in forming the bis-biphenyl ether backbone. While direct methods are scarce in public literature, analogous syntheses suggest two pathways:

a. Ullmann Coupling
Aryl halides (e.g., 3,5-dibromobiphenyl) react with phenolic derivatives under CuI/1,10-phenanthroline catalysis. For example, 4-hydroxybiphenyl may couple with 3,5-dibromobiphenyl in dimethylacetamide at 120°C for 24 hours, yielding the ether linkage. However, this method often requires rigorous purification to remove copper residues.

b. Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides react with bisphenolic compounds in the presence of K₂CO₃. A 2014 study demonstrated that 3,5-difluorobenzoic acid derivatives react with 4,4'-biphenol in DMSO at 160°C, achieving 78% yield. This approach avoids transition metals but demands anhydrous conditions.

Oxidation of Methyl Precursors to Dicarboxylic Acids

High-Pressure Oxygenation

The most cited method involves oxidizing 4',4'''-dimethoxybis([1,1'-biphenyl]-3,5-dimethyl) (Fig. 1) under pressurized O₂. Key parameters include:

Catalyst SystemSolventTemperaturePressureYieldPuritySource
Co(OAc)₂/Mn(OAc)₂ (1:1)Acetic acid135°C1.0 MPa93%≥99%
Co(NO₃)₂/NaBrPropionic acid120°CAmbient89%98%

Mechanism : The Co/Mn system generates radical intermediates, abstracting hydrogen from methyl groups. Bromide additives (e.g., NaBr) enhance electron transfer, reducing side reactions like over-oxidation to CO₂.

Chromium Trioxide Oxidation

An alternative route employs CrO₃ in acetic acid at 90°C. A thesis reported oxidizing 3,5-dimethylbenzophenone to its dicarboxylic acid derivative in 72% yield. While effective, Cr(VI) toxicity and waste disposal limit industrial adoption.

Purification and Stabilization

Recrystallization Protocols

Post-oxidation mixtures often contain unreacted intermediates and oligomers. Sequential recrystallization from DMF/water (1:3 v/v) at 4°C achieves >99% purity, as confirmed by HPLC. However, prolonged exposure to DMF risks decarboxylation, necessitating rapid processing.

Thermal Stability Analysis

TGA data (N₂ atmosphere) reveal decomposition onset at 287°C, aligning with the loss of carboxylate CO₂ groups. Storage at -20°C under argon prevents hydrolysis of the ester intermediates during long-term storage.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 4H, aromatic), 13.12 (br s, 4H, -COOH).

  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (aryl-O-aryl).

  • XRD : Monoclinic crystal structure (P2₁/c) with interlayer π-π stacking distance of 3.48 Å.

Purity Assessment

HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at tᵣ = 6.7 min, confirming absence of mono-acid byproducts.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost ($/kg)Environmental ImpactScalability
High-Pressure O₂420Low (H₂O byproduct)>100 kg/batch
CrO₃ Oxidation680High (Cr waste)<10 kg/batch

Regulatory Compliance

The Co/Mn catalytic system meets REACH standards for heavy metal residues (<5 ppm), whereas Cr-based methods require additional wastewater treatment.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) show 45% conversion of methyl groups at 80°C, though yields remain suboptimal.

Biocatalytic Routes

Engineered E. coli expressing toluene dioxygenase converted 3,5-dimethylbiphenyl ether to the dicarboxylic acid in 22% yield, offering a green alternative .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with other molecules, while the biphenyl rings can participate in π-π stacking interactions. These interactions contribute to the compound’s ability to form stable complexes and enhance its solubility and bioavailability.

Comparison with Similar Compounds

H₄OBDB (4',4''-Oxybis[1,1'-biphenyl]-3,5-dicarboxylic acid)

  • Structure : Similar backbone but with a slight positional variation in the oxygen bridge (4',4'' vs. 4',4''').
  • Applications : H₄OBDB self-assembles at liquid–solid interfaces to form 2D networks, as revealed by DFT calculations. Its symmetry allows co-assembly with trimesic acid (TMA) for hybrid frameworks .
  • Key Difference : The oxygen bridge position in H₄OBDB may lead to distinct pore geometries compared to the target compound, affecting host–guest interactions .

4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic Acid (H₂mbdc)

  • Structure : Lacks the oxygen bridge but includes a methyl group at the 4'-position.
  • Applications : Used in synthesizing cobalt and manganese MOFs (e.g., Co/Mn-L2 systems). These frameworks exhibit catalytic activity and gas adsorption properties but show reduced porosity compared to oxygen-bridged analogs due to steric hindrance from the methyl group .
  • Key Difference : The methyl group limits framework flexibility, reducing adsorption capacity for gases like H₂ and CO₂ .

UiO-67-o-2CF₃ and UiO-67-o-2NH₂

  • Structure: Derivatives of biphenyl-4,4'-dicarboxylic acid with trifluoromethyl (-CF₃) or amino (-NH₂) substituents.
  • Applications : Exhibit exceptional hydrolytic stability in MOFs. UiO-67-o-2CF₃ shows enhanced hydrophobicity, while UiO-67-o-2NH₂ enables post-synthetic modification .
  • Key Difference : Functional groups (-CF₃, -NH₂) introduce synthetic complexity and cost compared to the oxygen-bridged compound .

8FBDX (Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid)

  • Structure : Fluorinated biphenyl core with eight fluorine atoms.
  • Applications : Fluorination enhances MOF stability against moisture and acidic conditions. 8FBDX-based MOFs show superior performance in gas separation (e.g., CO₂/N₂) due to polar fluorinated surfaces .
  • Key Difference : Fluorination increases electronic density, altering binding affinities for polar molecules like SO₂ .

(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic Acid))

  • Structure : Replaces the oxygen bridge with a diazene (-N=N- group).
  • Applications : The diazene linker introduces redox activity, enabling applications in electrochemical sensors. However, it reduces thermal stability compared to the oxygen-bridged analog .
  • Key Difference : The -N=N- group is prone to reduction under harsh conditions, limiting use in high-temperature catalysis .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Stability Notes Reference ID
4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dca)) C₂₈H₁₈O₉ -O- bridge MOFs for gas adsorption, catalysis High thermal stability (>300°C)
H₄OBDB C₂₆H₁₈O₇ -O- bridge 2D self-assembly, hybrid MOFs Moderate solubility in polar solvents
UiO-67-o-2CF₃ C₁₆H₈F₆O₄ -CF₃ Hydrophobic MOFs Exceptional hydrolytic stability
8FBDX C₁₄H₄F₈O₄ -F (octafluoro) CO₂/N₂ separation Moisture-resistant
(E)-4',4'''-(Diazene)bis(...) C₂₈H₁₈N₂O₈ -N=N- Redox-active sensors Thermally unstable above 200°C

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) and its derivatives in MOF synthesis?

  • Methodological Answer : The compound is typically synthesized via solvothermal reactions with metal salts. For example, MFM-172 and MFM-174 frameworks were prepared by heating the ligand with Cu(NO₃)₃·2.5H₂O in DMF and HNO₃ at 353 K for 24 hours . Key variables include solvent choice (e.g., DMF), temperature (353–423 K), and stoichiometric ratios of metal-to-ligand (e.g., 4:1 for Cu²⁺). Purification involves centrifugation and solvent exchange.

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods with adequate ventilation (≥0.5 m/s airflow) and wear nitrile gloves, lab coats, and safety goggles .
  • Storage : Store in sealed containers at 277–298 K, away from strong acids/bases or oxidizing agents .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental release .

Q. What characterization techniques are critical for confirming the structural integrity of MOFs derived from this ligand?

  • Methodological Answer :

  • PXRD : To verify crystallinity and phase purity (e.g., MFM-170 showed sharp peaks at 2θ = 5–25°) .
  • BET Analysis : Measures surface area (e.g., 1,200–1,500 m²/g for iodine-loaded frameworks) .
  • FTIR : Confirms carboxylate coordination to metal nodes (e.g., asymmetric COO⁻ stretch at 1,650 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the biphenyl backbone influence the porosity and gas adsorption properties of resulting MOFs?

  • Methodological Answer : Substituents like methyl or amino groups (e.g., in MFM-172 vs. MFM-174) alter pore geometry and polarity. For example:

  • Methyl Groups : Increase hydrophobicity, enhancing iodine uptake (e.g., MFM-172 adsorbed 3.2 g I₂/g at 348 K) .
  • Amino Groups : Improve SO₂ selectivity via Lewis acid-base interactions (MFM-170 achieved 8.2 mmol/g SO₂ adsorption at 298 K) .
  • Experimental Design : Compare adsorption isotherms (e.g., at 273–298 K) and use Grand Canonical Monte Carlo simulations to model host-guest interactions .

Q. What strategies resolve contradictions in reported gas adsorption capacities across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Activation Protocols : Incomplete solvent removal (e.g., supercritical CO₂ drying vs. thermal activation) .
  • Defect Engineering : Adjust synthetic time (e.g., 24–72 hours) to control missing-linker defects, which alter accessible pore volume .
  • Validation : Cross-check with in situ DRIFTS (to monitor guest binding) and replicate experiments under inert atmospheres .

Q. How does the ligand’s conformational flexibility impact the stability of MOFs under humid or acidic conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Test frameworks in pH 2–12 aqueous solutions for 24–72 hours. Rigid ligands (e.g., fully conjugated biphenyl cores) resist hydrolysis better than flexible analogs .
  • Thermal Stability : TGA under N₂ (e.g., MFM-170 stable up to 623 K) .
  • DFT Calculations : Model ligand-metal bond dissociation energies to predict degradation pathways .

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